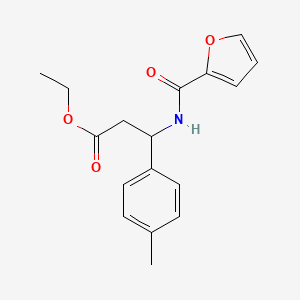![molecular formula C21H23N3O4S B4302184 N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302184.png)
N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide
描述
N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide, also known as MIPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MIPO is a potent inhibitor of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide is a potent inhibitor of GSK-3β, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. GSK-3β is also involved in the regulation of glycogen synthesis and glucose metabolism. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has various biochemical and physiological effects. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has been shown to increase the levels of glycogen in the liver and muscles, which can improve glucose metabolism. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In cancer cells, N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has been shown to induce apoptosis and inhibit cell growth.
实验室实验的优点和局限性
N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has several advantages for lab experiments. It is a potent and specific inhibitor of GSK-3β, which allows for the study of the enzyme's role in various cellular processes. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide is also stable and can be easily synthesized in large quantities. However, N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has some limitations for lab experiments. It is not water-soluble, which can limit its use in some experiments. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide. One direction is the development of N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide analogs with improved pharmacokinetic properties. Another direction is the study of N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. The role of GSK-3β in other cellular processes such as inflammation and immune response is also an area of future research. Overall, N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has the potential to be a valuable tool in the study of various diseases and cellular processes.
科学研究应用
N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease. In diabetes research, N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide has been shown to improve insulin sensitivity and glucose tolerance.
属性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-16-13-20(23-28-16)22-21(25)14-18(17-9-5-3-6-10-17)15-24(2)29(26,27)19-11-7-4-8-12-19/h3-13,18H,14-15H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOWWRFGXPRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B4302109.png)

![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![2-chlorobenzyl 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4302128.png)
![2,4-di-tert-butyl-6-[(4-methyl-2-nitrophenyl)amino]phenol](/img/structure/B4302135.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B4302148.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4302158.png)
![N-cyclohexyl-N'-(3,4-dimethylphenyl)-N-[3-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)propyl]thiourea](/img/structure/B4302165.png)

![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302176.png)
![2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B4302183.png)
amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B4302191.png)